tert-butyl2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate
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Overview
Description
Tert-butyl 2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The tert-butyl group in the compound provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with urea or thiourea in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of N-substituted pyrimidines.
Scientific Research Applications
Tert-butyl 2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the tert-butyl group, leading to different reactivity and stability.
2-Amino-5,6-dihydropyrimidine-1(4H)-carboxylate: Similar structure but without the tert-butyl group, affecting its steric properties.
Uniqueness
Tert-butyl 2-amino-5,6-dihydropyrimidine-1(4H)-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C9H17N3O2 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 2-amino-5,6-dihydro-4H-pyrimidine-1-carboxylate |
InChI |
InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)12-6-4-5-11-7(12)10/h4-6H2,1-3H3,(H2,10,11) |
InChI Key |
DITMMUXXWXWCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN=C1N |
Origin of Product |
United States |
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